molecular formula C10H8N4S2 B2977764 2-Amino-4-(methylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile CAS No. 68364-50-1

2-Amino-4-(methylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile

Cat. No. B2977764
CAS RN: 68364-50-1
M. Wt: 248.32
InChI Key: ZOPLPOZQZUWQFF-UHFFFAOYSA-N
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Patent
US06586441B2

Procedure details

From 2-thenoylacetonitrile with sodium hydride, carbon disulphide and methyl iodide in DMSO. Then treatment with guanidine nitrate and triethylamine in DMF. EI-MS m/e (%): 248 (M+, 42), 247 ([M—H]+, 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1([C:6]([CH2:8][C:9]#[N:10])=O)[S:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].CI.[N+]([O-])(O)=O.[NH2:19][C:20]([NH2:22])=[NH:21].[CH3:23][S:24]([CH3:26])=O>CN(C=O)C.C(N(CC)CC)C.C(=S)=S>[NH2:21][C:20]1[N:22]=[C:23]([S:24][CH3:26])[C:8]([C:9]#[N:10])=[C:6]([C:1]2[S:5][CH:4]=[CH:3][CH:2]=2)[N:19]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CS1)C(=O)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].NC(=N)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=NC(=C(C(=N1)SC)C#N)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.